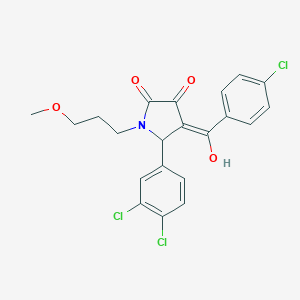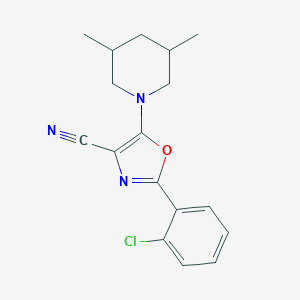![molecular formula C17H22BrNO B383766 6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide CAS No. 1005266-89-6](/img/structure/B383766.png)
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide is an organic compound with the molecular formula C17H22BrNO. It is characterized by a bicyclo[2.1.1]hexane core structure, which is a rigid and strained ring system. The presence of a bromine atom, multiple methyl groups, and a carboxamide functional group attached to a phenyl ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the bicyclo[2.1.1]hexane core.
Methylation: Addition of methyl groups to the core structure.
Amidation: Formation of the carboxamide group by reacting with an appropriate amine, such as 3-methylphenylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide: Lacks the phenyl ring, making it less complex.
4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide: Lacks the bromine atom, affecting its reactivity.
6-bromo-4,5,5-trimethyl-N-phenylbicyclo[2.1.1]hexane-1-carboxamide: Lacks the methyl group on the phenyl ring, altering its steric properties.
Uniqueness
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide is unique due to the combination of its rigid bicyclo[2.1.1]hexane core, bromine atom, multiple methyl groups, and a carboxamide functional group attached to a methyl-substituted phenyl ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
6-bromo-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO/c1-11-6-5-7-12(10-11)19-14(20)17-9-8-16(4,13(17)18)15(17,2)3/h5-7,10,13H,8-9H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTXJHNIWIEXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C23CCC(C2Br)(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383683.png)
![ethyl 4-(4-fluorophenyl)-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B383684.png)

![2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B383688.png)
![2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide](/img/structure/B383690.png)
![N-[4-(1-adamantyl)-2-methylphenyl]-1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B383692.png)
![Methyl 5-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B383693.png)
![1-[(4-Ethyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B383695.png)

![N-allyl-2-{[1-(8-quinolinylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B383698.png)
![Methyl 3-methyl-2-[(3,5,8-trimethyladamantanyl)carbonylamino]butanoate](/img/structure/B383699.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-adamantanecarboxamide](/img/structure/B383701.png)

![2-(2-adamantyl)-5-(4-ethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B383706.png)
